2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Overview
Description
2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a complex chemical compound primarily studied for its potential applications in various scientific fields, including medicinal chemistry and material science. This compound features two fluorine atoms, a phenylsulfonyl group, and a tetrahydroquinoline moiety, making it of particular interest in drug design and other advanced chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves a multi-step synthetic route. Initially, starting materials such as 2,5-difluorobenzenesulfonamide and 1-phenylsulfonyl-1,2,3,4-tetrahydroquinoline undergo a condensation reaction under specific conditions. Typically, this process requires the use of strong bases and heating to facilitate the formation of the desired product. Various catalysts and solvents may be used to optimize yield and purity.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale synthesis with continuous flow processes to ensure efficiency and scalability. Advanced purification techniques, such as chromatography, are employed to achieve the required chemical purity. Safety measures are crucial due to the presence of reactive intermediates and potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: Oxidative reactions can introduce additional functional groups or modify existing ones.
Reduction: Reductive processes may be used to alter the oxidation state of the compound or its functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
The compound commonly reacts under conditions involving:
Strong bases such as sodium hydride (NaH) or potassium carbonate (K2CO3)
Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4)
Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products Formed
Depending on the reaction conditions, the major products formed can include various substituted derivatives or compounds with modified functional groups. Detailed mechanistic studies help in understanding the specific outcomes of these reactions.
Scientific Research Applications
2,5-Difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has numerous research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules, contributing to the development of new materials.
Biology: : Studied for its potential biological activity, including interactions with specific enzymes or receptors.
Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the creation of advanced materials with specific chemical or physical properties.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : It may interact with specific proteins or enzymes, influencing their activity.
Pathways: : It can modulate biological pathways, potentially leading to desired therapeutic effects. The detailed mechanism involves complex interactions at the molecular level, which are studied through computational and experimental approaches.
Comparison with Similar Compounds
Similar Compounds
Compounds with similar structures include:
N-(quinolin-7-yl)benzenesulfonamide derivatives
2,5-difluorobenzenesulfonamide derivatives
Uniqueness
What sets 2,5-difluoro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart is its specific combination of functional groups, leading to unique chemical properties and potential applications. Its fluorine atoms can significantly impact its reactivity and biological interactions, making it distinct from other related compounds.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O4S2/c22-16-9-11-19(23)21(13-16)30(26,27)24-17-10-8-15-5-4-12-25(20(15)14-17)31(28,29)18-6-2-1-3-7-18/h1-3,6-11,13-14,24H,4-5,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZKGLNJWYVHLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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